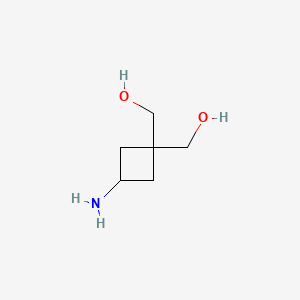

(3-Aminocyclobutane-1,1-diyl)dimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Aminocyclobutane-1,1-diyl)dimethanol, also known as 3-aminocyclobutan-1,1-dimethanol, is an organic compound with a molecular formula of C5H10NO2. It is a colorless, water-soluble liquid with a faint odor. It is used in various scientific research applications, such as in the synthesis of peptide bonds, in the preparation of peptide-based drugs, and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Macrocyclic Ligand Synthesis

The design and synthesis of macrocyclic ligands, especially those involving lanthanides and actinides, is a significant application area. Macrocyclic complexes exhibit remarkable stability and have structural features that make them suitable for various applications, including in nonchemical fields. The coordination template effect, a strategy for synthesizing a variety of metal complexes, highlights the importance of rational design in creating new macrocyclic complexes (V. Alexander, 1995).

Organic Solvent Efficiency

In the field of toxicology, understanding the efficiency of organic solvents in extracting drugs from biological specimens is crucial. This research informs the choice of solvents for high-yield removal of substances with varying polarities, impacting analytical methods in toxicology (T. J. Siek, 1978).

Organo-mediated Polymerization

Organo-mediated polymerization reactions represent a significant advancement in macromolecular chemistry. Small organic molecules serve as catalysts for polymerizing diverse monomers, including those used for polyurethane synthesis. The reduced toxicity and ability to control polymerization under mild conditions make organocatalysts favorable for sensitive applications (Winnie Nzahou Ottou et al., 2016).

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by click chemistry, is another area of application. These compounds have wide-ranging biological activities, making them of interest in drug discovery and material science. The review covers various synthetic routes, highlighting the role of copper and non-copper catalysts (C. Kaushik et al., 2019).

Antioxidant Properties of Compounds

The exploration of aminoethylcysteine ketimine decarboxylated dimer's antioxidant properties illustrates its potential in reacting against oxygen and nitrogen reactive species. This compound's activity, comparable to Vitamin E, underscores its significance in biomedical research (A. Macone et al., 2011).

Downstream Processing of Biologically Produced Diols

In biotechnology, the separation and purification of biologically produced diols, such as 1,3-propanediol, are critical for industrial applications. The review discusses methods like evaporation, distillation, and membrane filtration, highlighting the need for improvements in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Eigenschaften

IUPAC Name |

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAVNCNNYZDUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717455 |

Source

|

| Record name | (3-Aminocyclobutane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminocyclobutane-1,1-diyl)dimethanol | |

CAS RN |

1208989-40-5 |

Source

|

| Record name | (3-Aminocyclobutane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/no-structure.png)